molecular formula C15H13NO3S B377826 2-(2-furanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b][1,3]oxazin-4-one

2-(2-furanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b][1,3]oxazin-4-one

Cat. No. B377826
M. Wt: 287.3g/mol
InChI Key: CYSBQOZDMJMKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b][1,3]oxazin-4-one is a heteroarene.

Scientific Research Applications

Enzyme Inhibition and Kinetic Analysis

A series of thieno[1,3]oxazin-4-ones, including structures related to the compound of interest, were synthesized and investigated for their potential as inhibitors of cholesterol esterase (CEase) and acetylcholinesterase (AChE). These compounds demonstrated significant inhibition of CEase, with one compound showing a low susceptibility to CEase-catalyzed degradation. The research also introduced a method to characterize thieno[1,3]oxazin-4-ones as hyperbolic mixed-type inhibitors of AChE, providing valuable insights into the kinetic parameters of inhibition (Pietsch & Gütschow, 2005).

Synthesis and Transformation of Heterocycles

Various heterocyclic derivatives, including 2-substituted tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazines and hexahydrobenzo[4,5]thieno[2,3-d]pyrimidines, were synthesized and transformed. The study explored the reactivity of specific intermediates with different reagents, leading to a diverse range of compounds with potential applications in pharmaceuticals and material science (El-Ahl et al., 2003).

Antimicrobial and Antitubercular Activities

Several derivatives of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones were synthesized and tested for their antimicrobial and antimycobacterial activities. The compounds exhibited significant activity against various microbial strains, including antibiotic-resistant strains, highlighting their potential as new antimicrobial agents (Chambhare et al., 2003).

Synthesis and Biological Activity of Functionalized Derivatives

Research on the synthesis of various functionalized derivatives of cyclohepta[4,5]-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones provided insights into the mechanism and regioselectivity of the reactions studied. These compounds hold potential for further exploration in the field of medicinal chemistry due to their structural complexity and the possibility of having unique biological activities (Shawali et al., 2006).

properties

Product Name

2-(2-furanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b][1,3]oxazin-4-one

Molecular Formula

C15H13NO3S

Molecular Weight

287.3g/mol

IUPAC Name

5-(furan-2-yl)-4-oxa-8-thia-6-azatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C15H13NO3S/c17-15-12-9-5-2-1-3-7-11(9)20-14(12)16-13(19-15)10-6-4-8-18-10/h4,6,8H,1-3,5,7H2

InChI Key

CYSBQOZDMJMKOX-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=O)OC(=N3)C4=CC=CO4

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)OC(=N3)C4=CC=CO4

solubility

0.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-furanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b][1,3]oxazin-4-one
Reactant of Route 2
2-(2-furanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b][1,3]oxazin-4-one
Reactant of Route 3
2-(2-furanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b][1,3]oxazin-4-one
Reactant of Route 4
2-(2-furanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b][1,3]oxazin-4-one
Reactant of Route 5
2-(2-furanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b][1,3]oxazin-4-one
Reactant of Route 6
2-(2-furanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b][1,3]oxazin-4-one

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